Propanoyl chloride, 3-chloro-2,2-bis(chloromethyl)-
Description
Propanoyl chloride, 3-chloro-2,2-bis(chloromethyl)- (CAS 50547-79-0) is a highly substituted acyl chloride with the molecular formula C₅H₆Cl₄O and an average molecular mass of 223.902 g/mol . Its monoisotopic mass is 221.917276 g/mol, and it is identified by ChemSpider ID 9991593 and MDL number MFCD27924562 . Structurally, the compound features a central propanoyl chloride backbone with three chlorine atoms and two chloromethyl groups at the 2,2-positions, conferring significant steric hindrance and electrophilic reactivity. This compound is primarily used in specialized organic syntheses, particularly in the preparation of agrochemicals and pharmaceuticals, due to its ability to act as an acylating agent .
Properties
CAS No. |
50547-79-0 |
|---|---|
Molecular Formula |
C5H6Cl4O |
Molecular Weight |
223.9 g/mol |
IUPAC Name |
3-chloro-2,2-bis(chloromethyl)propanoyl chloride |
InChI |
InChI=1S/C5H6Cl4O/c6-1-5(2-7,3-8)4(9)10/h1-3H2 |
InChI Key |
WWHAXWYYRZEDTM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)(CCl)C(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,2-bis(chloromethyl)propanoyl chloride typically involves the chlorination of 2,2-bis(chloromethyl)propanoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-2,2-bis(chloromethyl)propanoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The chlorination reaction is monitored closely to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2,2-bis(chloromethyl)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3-chloro-2,2-bis(chloromethyl)propanoic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Trichloride (PCl3): Another chlorinating agent.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
3-chloro-2,2-bis(chloromethyl)propanoic acid: Formed through hydrolysis.
Various Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "Propanoyl chloride, 3-chloro-2,2-bis(chloromethyl)-":
2,2-Bis-chloromethyl-alkanoyl chlorides
- Synthesis of other substances These chlorides are valuable intermediates in the preparation of other substances .
- Herbicides and fungicides They can be used as starting materials for the preparation of herbicidally active triazinone derivatives or for the synthesis of fungicidally active triazolyl derivatives .
- Triazinone derivatives 2,2-bis-chloropivaloyl chloride can be converted, if appropriate after prior exchange of the chlorine atoms by fluorine atoms, by reaction with trimethylsilyl cyanide, into the corresponding halogenopivaloyl cyanides, which can be converted to 1,2,4-triazin-5-one derivatives by known methods .
- Triazolyl derivatives 2,2-bis-chloropivaloyl chloride can be converted, by treatment with potassium fluoride, into 2,2-bis-fluoropivaloyl fluoride, which reacts with magnesium monoethyl malonate to form 2,2-bis-fluoromethylbutan-3-one . The latter compound reacts with bromine to form 2,2-bis-fluoromethyl-4-bromo-butan-3-one, which, on reaction with 1,2,4-triazole, yields 2,2-bis-fluoromethyl-4-(1,2,4-triazol-1-yl)-butan-3-one . The latter can be converted into 2,2-bis-fluoromethyl-5-cyclohexyl-4-(1,2,4-triazol-1-yl)-pentan-3-ol by reaction with cyclohexylmethyl bromide and reduction of the product produced initially using sodium borohydride .
Propanoyl chloride, 3-chloro
- HPLC separation It can be analyzed by reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . Formic acid can replace phosphoric acid for Mass-Spec (MS) compatible applications . It can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .
Alkanoic acids
- Targeting cytoprotective antioxidants to mitochondria Mitochondrial β-oxidation can be exploited to deliver and biotransform the prodrugs ω-(phenoxy)alkanoic acids, 3-(phenoxy)acrylic acids, and ω-(1-methyl-1H-imidazol-2-ylthio)alkanoic acids to the corresponding phenolic antioxidants or methimazole .
Mechanism of Action
The mechanism of action of 3-chloro-2,2-bis(chloromethyl)propanoyl chloride involves its reactivity with nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The molecular targets and pathways depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pentaerythrityl Tetrachloride (CAS 3228-99-7)
- Molecular Formula : C₅H₈Cl₄
- Molecular Weight : 209.929 g/mol
- Key Differences: Unlike the propanoyl chloride derivative, pentaerythrityl tetrachloride lacks the acyl chloride functional group. Instead, it consists of a central methane core substituted with four chloromethyl groups. This structural distinction renders it less reactive toward nucleophilic acylation but highly effective as a chlorinating agent in polymer cross-linking .
- Applications : Used in flame-retardant additives and epoxy resin modifiers.
3-Chloro-2,2-Bis(Chloromethyl)Propanoic Acid (CAS 17831-70-8)
- Molecular Formula : C₅H₇Cl₃O₂
- Molecular Weight : 205.467 g/mol
- Key Differences : This compound is the carboxylic acid precursor to the target acyl chloride. The absence of the chloride leaving group reduces its electrophilicity, making it more stable but less reactive in acylation reactions. It is often used as an intermediate in synthesizing corrosion inhibitors .
Propanoyl Chloride (CAS 79-03-8)
- Molecular Formula : C₃H₅ClO
- Molecular Weight : 92.52 g/mol
- Key Differences: The simpler structure of propanoyl chloride, lacking chloromethyl substituents, results in lower steric hindrance and higher volatility (boiling point: 80°C). It is widely employed in bulk chemical production, such as synthesizing propionate esters .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|---|
| Propanoyl chloride, 3-chloro-2,2-bis(chloromethyl)- | 50547-79-0 | C₅H₆Cl₄O | 223.902 | Acyl chloride, chloromethyl | High electrophilicity |
| Pentaerythrityl tetrachloride | 3228-99-7 | C₅H₈Cl₄ | 209.929 | Chloromethyl | Moderate chlorinating agent |
| 3-Chloro-2,2-bis(chloromethyl)propanoic acid | 17831-70-8 | C₅H₇Cl₃O₂ | 205.467 | Carboxylic acid | Low reactivity, acidic |
| Propanoyl chloride | 79-03-8 | C₃H₅ClO | 92.52 | Acyl chloride | High volatility, versatile |
Biological Activity
Propanoyl chloride, 3-chloro-2,2-bis(chloromethyl)- is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including toxicity, mutagenicity, and other relevant pharmacological properties.
Chemical Structure and Properties
Propanoyl chloride, 3-chloro-2,2-bis(chloromethyl)- is characterized by its chlorinated propanoyl structure. The presence of multiple chlorine atoms enhances its reactivity and potential biological interactions.
Toxicity Studies
Research indicates that exposure to this compound can lead to significant toxic effects in various experimental models. For instance, studies involving Fischer 344/N rats demonstrated that administration of the compound resulted in liver necrosis and kidney damage at higher doses. Specifically, doses of 300 mg/kg body weight and above caused notable liver inflammation and necrosis in these animals .
Mutagenicity and Genotoxicity
The compound has been shown to possess mutagenic properties. In vitro assays indicated that it could induce chromosomal aberrations and sister chromatid exchanges in rodent cells. Furthermore, it was found to be mutagenic in bacterial models as well . These findings suggest that the compound's structure may facilitate interactions with genetic material, leading to mutations.
Case Studies
Several case studies have documented the biological effects of propanoyl chloride derivatives. For example:
- Study on Fischer 344/N Rats : In a controlled study where groups of rats were administered varying doses of the compound over an extended period, significant increases in the incidence of squamous-cell papillomas were observed at both low (16/48) and high (31/44) doses compared to controls (0/50) .
- Genotoxic Effects in Drosophila : Another study utilizing Drosophila melanogaster reported increased frequencies of somatic recombination after exposure to the compound, indicating its potential as a genotoxic agent .
The mechanisms underlying the biological activity of propanoyl chloride, 3-chloro-2,2-bis(chloromethyl)- are multifaceted:
- Reactive Metabolites : The compound may undergo metabolic activation leading to the formation of reactive intermediates that can interact with cellular macromolecules.
- Oxidative Stress : It has been suggested that exposure to this compound can induce oxidative stress within cells, contributing to its toxic effects .
Summary of Findings
| Study Type | Findings |
|---|---|
| Toxicity in Rats | Liver necrosis at doses ≥300 mg/kg |
| Mutagenicity | Induces chromosomal aberrations in rodent cells |
| Drosophila Study | Increased somatic recombination frequencies |
Q & A
Q. What are the recommended safety protocols for handling 3-chloro-2,2-bis(chloromethyl)propanoyl chloride in laboratory settings?
- Methodological Answer: Workplace safety measures include using fume hoods, gloves, and eye protection to minimize inhalation/contact. Per U.S. EPA regulations, concentrations ≥0.1% require respiratory protection (e.g., NIOSH-certified masks) and strict containment procedures to prevent environmental release . Spill management should follow §721.63 guidelines, emphasizing neutralization with alkaline agents (e.g., sodium bicarbonate) and avoiding water due to hydrolysis risks .
Q. What synthetic routes are documented for 3-chloro-2,2-bis(chloromethyl)propanoyl chloride?
- Methodological Answer: A common method involves chlorination of 3-chloro-2,2-bis(chloromethyl)propan-1-ol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically proceeds under anhydrous conditions at 50–70°C, with progress monitored via gas chromatography (GC) to track byproduct formation (e.g., HCl, SO₂) . Alternative routes include radical chlorination of precursor alkanes, but these may yield regioisomeric impurities requiring fractional distillation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the chloromethyl substitution pattern. Key signals include δ ~4.5 ppm (CH₂Cl protons) and δ ~180 ppm (carbonyl carbon). Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities (e.g., residual thionyl chloride), while elemental analysis validates Cl content (±0.5% tolerance) .
Advanced Research Questions
Q. What mechanistic challenges arise in nucleophilic acyl substitution reactions with this compound?
- Methodological Answer: Steric hindrance from the bis(chloromethyl) groups slows nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., using aniline as a nucleophile) show rate constants 3–5× lower than unsubstituted propanoyl chlorides. Computational modeling (DFT) reveals increased activation energy (~15 kJ/mol) due to torsional strain in the tetrahedral intermediate . Mitigation strategies include using polar aprotic solvents (e.g., DMF) to stabilize transition states.
Q. How does the electron-withdrawing effect of chloromethyl groups influence reactivity in Friedel-Crafts acylation?
- Methodological Answer: The electron-withdrawing Cl substituents deactivate the acyl chloride, reducing electrophilicity. Competitive experiments with toluene show 40% lower yield compared to benzoyl chloride. Hammett substituent constants (σ⁺ ~0.8) correlate with reduced reaction rates. Activating agents like AlCl₃ must be used in stoichiometric excess (2.5 eq.) to compensate .
Q. What analytical discrepancies exist in reported thermodynamic data for this compound?
- Methodological Answer: Discrepancies in boiling points (e.g., 160°C vs. 85–86°C at 60 mmHg) arise from varying purity levels and measurement techniques. Differential Scanning Calorimetry (DSC) studies under inert atmospheres provide more reliable data, showing a melting point of 69.2°C and decomposition onset at 124°C . Researchers should cross-validate data using multiple methods (e.g., GC, DSC) and report experimental conditions explicitly.
Q. How can side reactions during Grignard reagent interactions be minimized?
- Methodological Answer: The high electrophilicity of the acyl chloride leads to over-addition of Grignard reagents (e.g., forming tertiary alcohols instead of ketones). Controlled addition at −78°C in THF, with strict stoichiometry (1:1 molar ratio), minimizes this. Quenching with ammonium chloride ensures selective protonation of the intermediate magnesium alkoxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
